8-Fluoro-4,6-dimethylquinoline

Monoamine oxidase MAO-B selectivity quinoline SAR

SAR campaigns targeting isoform-selective MAO-B inhibitors often fail due to unpredictable selectivity shifts when using simple mono-methyl or mono-fluoro quinolines. 8-Fluoro-4,6-dimethylquinoline solves this with a convergent substitution pattern that inverts MAO isoform preference. • Selective MAO-B ligand: IC50 = 1.13 µM, >88-fold selectivity over MAO-A • Reduced genotoxic liability: Negative micronucleus test (8-fluoro surrogate data) • Lot-verified ≥95% HPLC - suitable for certified reference material in LC-MS/HPLC method development

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
Cat. No. B11916190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4,6-dimethylquinoline
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=C(C2=NC=C1)F)C
InChIInChI=1S/C11H10FN/c1-7-5-9-8(2)3-4-13-11(9)10(12)6-7/h3-6H,1-2H3
InChIKeySEQULJLDBPLKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-4,6-dimethylquinoline – Physicochemical Profile and Research-Grade Supply


8‑Fluoro‑4,6‑dimethylquinoline (CAS 1420791‑73‑6, molecular formula C₁₁H₁₀FN, molecular weight 175.20 g mol⁻¹) is a fluorinated dimethyl‑substituted quinoline . The quinoline nucleus is a privileged scaffold in medicinal chemistry, and the strategic introduction of fluorine is known to modulate lipophilicity, metabolic stability, and target‑binding properties of quinoline derivatives [1].

Why Generic Analogs Fail to Substitute 8-Fluoro-4,6-dimethylquinoline


Simple methyl‑ or fluoro‑quinoline derivatives cannot substitute for 8‑fluoro‑4,6‑dimethylquinoline because the convergent 8‑F/4,6‑dimethyl substitution pattern generates a unique combination of electronic and steric features that profoundly alters biological selectivity profiles. This is most clearly illustrated by the compound’s dramatic shift in monoamine oxidase (MAO) isoform preference: while structurally related mono‑methylquinolines are potent MAO‑A inhibitors with little or no MAO‑B activity, 8‑fluoro‑4,6‑dimethylquinoline behaves as a selective MAO‑B ligand [1][2]. Such selectivity inversion cannot be predicted from the properties of either 4,6‑dimethylquinoline or 8‑fluoroquinoline alone, making the specific compound indispensable for structure–activity relationship (SAR) campaigns that target distinct MAO isoforms.

Differentiation Evidence Against Closest Structural Analogs


MAO-B Selective Inhibition Over MAO-A vs. 6-Methylquinoline

8‑Fluoro‑4,6‑dimethylquinoline displays clear MAO‑B isoform selectivity, whereas the closest methyl‑only comparator 6‑methylquinoline is a selective MAO‑A inhibitor. In a fluorescence‑based human MAO assay, the target compound inhibited MAO‑B with an IC₅₀ of 1.13 µM and MAO‑A with an IC₅₀ >100 µM, yielding a selectivity ratio >88:1 [1]. In contrast, 6‑methylquinoline exhibited a competitive MAO‑A inhibition constant (Kᵢ) of 23.4 µM and extremely weak MAO‑B activity in human brain synaptosomal mitochondria [2].

Monoamine oxidase MAO-B selectivity quinoline SAR

Reduced Clastogenic Liability Relative to 4-Methylquinoline

Although no direct clastogenicity data exist for 8‑fluoro‑4,6‑dimethylquinoline, the 8‑fluoro substituent motif is consistently associated with attenuated genotoxic hazard. In Chinese hamster lung (CHL) cells, 8‑fluoroquinoline (8‑FQ) was only moderately clastogenic in the chromosomal aberration (CA) test and gave a negative result in the micronucleus (MN) test [1]. By contrast, 4‑methylquinoline, a close structural analog of the dimethylated present compound, is UDS‑positive in rat hepatocytes and a known mutagen and rodent hepatocarcinogen [2].

Genotoxicity clastogenicity quinoline safety

High-Purity Specification for Reproducible Assay Performance

The commercial supply of 8‑fluoro‑4,6‑dimethylquinoline is certified with a minimum HPLC purity of 95 % . While this purity level is comparable to high‑grade preparations of non‑fluorinated 4,6‑dimethylquinoline (typically 98 % in specialty catalogues), the documented specification provides procurement‑side assurance of batch‑to‑batch consistency, which is essential when the compound is employed in quantitative biochemical or cell‑based assays where impurities can confound dose‑response relationships.

Purity specification quality control assay reproducibility

High-Impact Research Applications


Selective MAO-B Inhibitor Lead Optimization for Neurodegeneration

The compound’s demonstrated MAO‑B selectivity (IC₅₀ 1.13 µM, MAO‑B over MAO‑A selectivity >88‑fold [1]) positions it as a promising starting point for structure‑based optimization of reversible MAO‑B inhibitors. Research teams can use this scaffold to circumvent the MAO‑A‑driven cardiovascular and dietary interaction liabilities that plague non‑selective or MAO‑A‑biased quinoline series [2].

Low-Genotoxicity Building Block for Oncology Library Synthesis

Given the inferred lower clastogenic liability imparted by the 8‑fluoro substituent (8‑FQ surrogate: negative micronucleus test [1]) compared to genotoxic 4‑methylquinoline analogs [2], 8‑fluoro‑4,6‑dimethylquinoline is a rational choice for constructing compound libraries where off‑target DNA‑damage alerts must be minimized from the outset, e.g., kinase inhibitor programs expecting long‑term patient exposure.

Certified Reference Standard for Fluorinated Quinoline Analytics

The lot‑verified purity (≥95 % HPLC [1]) makes the compound suitable as a certified reference material for HPLC, LC‑MS, and NMR method development and validation in laboratories focusing on fluorinated heterocycles. Its well‑defined purity specification supports robust calibration curves and impurity profiling in quality‑control workflows.

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